molecular formula C11H9N3 B563895 2-Amino-9H-pyrido[2,3-b]indole-15N3 CAS No. 1189920-50-0

2-Amino-9H-pyrido[2,3-b]indole-15N3

Numéro de catalogue: B563895
Numéro CAS: 1189920-50-0
Poids moléculaire: 186.193
Clé InChI: FJTNLJLPLJDTRM-WEQCDQLKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Chemical Identity and Nomenclature

2-Amino-9H-pyrido[2,3-b]indole-15N3 is a stable isotope-labeled analog of the heterocyclic aromatic amine 2-amino-9H-pyrido[2,3-b]indole (AαC). Its molecular formula is C$${11}$$H$${9}$$N$$_{3}$$, with three nitrogen atoms substituted with the stable isotope $$^{15}\text{N}$$ (Figure 1). The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 9H-(1$$^{15}$$N)pyridino[2,3-b]indol-2-($$^{15}$$N)amine , reflecting the positions of isotopic substitution at the pyridine and amino groups.

Property Value
CAS Registry Number 1189920-50-0
Molecular Weight 186.19 g/mol
Isotopic Enrichment $$^{15}\text{N}$$ at N2, N9, and N13
Synonyms AalphaC-15N3; [$$^{15}$$N$$_3$$]-AαC

The compound’s structure consists of a pyridoindole scaffold, with an amino group at position 2 and isotopic labeling at three nitrogen sites. This labeling distinguishes it from the non-isotopic parent compound (CAS 26148-68-5).

Historical Context of Discovery and Isolation

The unlabeled parent compound, 2-amino-9H-pyrido[2,3-b]indole (AαC), was first isolated in 1978 from pyrolysis products of tryptophan and soybean globulin. Researchers Daisuke Yoshida and Takashi Matsumoto identified AαC as a mutagenic agent in charred proteins, linking its formation to high-temperature cooking and tobacco smoke. Its structural elucidation was achieved through X-ray crystallography and mass spectrometry, confirming its pyridoindole backbone.

The $$^{15}\text{N}3$$-labeled variant emerged in the 2010s to meet the demands of advanced metabolic and toxicological studies. Synthetic routes for isotopic labeling involved substituting natural abundance nitrogen ($$^{14}\text{N}$$) with $$^{15}\text{N}$$ during precursor synthesis. For example, [$$^{15}\text{N}3$$]-AαC was synthesized using $$^{15}\text{N}$$-enriched ammonium chloride and nitric acid to ensure isotopic purity at the amino and pyridine nitrogen positions. This development enabled precise tracking of AαC metabolites in biological systems.

Isotopic Labeling Rationale (15N3 Substitution)

The incorporation of $$^{15}\text{N}$$ isotopes serves three primary purposes in research:

  • Metabolic Pathway Tracing : $$^{15}\text{N}_3$$ labeling allows unambiguous detection of AαC-derived DNA adducts and protein modifications in complex biological matrices. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) distinguishes labeled adducts from endogenous background signals.
  • Quantitative Accuracy : Isotopic dilution assays using [$$^{15}\text{N}_3$$]-AαC as an internal standard improve the precision of pharmacokinetic and biomonitoring studies.
  • Mechanistic Studies : The isotope effect of $$^{15}\text{N}$$ on chemical reactivity aids in elucidating enzymatic oxidation mechanisms. For example, cytochrome P450-mediated activation of AαC to DNA-reactive intermediates has been studied using $$^{15}\text{N}$$-labeled analogs.

A representative application involves quantifying AαC-DNA adducts in tobacco smokers. By spiking biological samples with [$$^{15}\text{N}_3$$]-AαC, researchers corrected for analyte loss during extraction and achieved detection limits as low as 0.7 adducts per $$10^8$$ nucleotides.

Propriétés

IUPAC Name

9H-(115N)pyridino[2,3-b]indol-2-(15N)amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H3,12,13,14)/i12+1,13+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTNLJLPLJDTRM-WEQCDQLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C([15NH]2)[15N]=C(C=C3)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675604
Record name (~15~N_2_)-9H-Pyrido[2,3-b]indol-2-(~15~N)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189920-50-0
Record name (~15~N_2_)-9H-Pyrido[2,3-b]indol-2-(~15~N)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-9H-pyrido[2,3-b]indole-15N3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Carcinogenic Studies

2-Amino-9H-pyrido[2,3-b]indole-15N3 is recognized for its potential carcinogenic properties. It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating that it is possibly carcinogenic to humans. This classification arises from its detection in grilled meats and its formation during the pyrolysis of proteins and tobacco combustion .

Mechanistic Studies in Cancer Research

Research has utilized this compound to investigate the mechanisms of carcinogenesis. Studies have shown that heterocyclic amines like this compound can induce DNA damage and mutations, leading to tumorigenesis. Understanding these mechanisms can help in developing preventive strategies against cancer related to dietary habits and environmental exposures .

Pharmacological Investigations

The compound has been explored for its potential pharmacological effects. Some studies suggest that it may interact with biological systems in ways that could lead to therapeutic applications or provide insights into drug development targeting cancer pathways . Its structural similarity to other biologically active compounds makes it a candidate for further pharmacological profiling.

Toxicological Studies

Toxicological assessments have revealed that exposure to this compound can lead to adverse health effects, including mutagenicity and carcinogenicity. The compound's presence in food products raises concerns about dietary intake and long-term health implications. Regulatory bodies have emphasized the need for monitoring and risk assessment related to this compound in food safety protocols .

Case Studies

Study TitleYearFindings
"Effects of Cooking Methods on Heterocyclic Amines"2020Investigated how different cooking techniques influence the formation of heterocyclic amines, including this compound in grilled meats.
"Carcinogenic Potential of Heterocyclic Amines"1986Established the carcinogenic classification of various heterocyclic amines, highlighting the role of compounds like this compound in cancer development.
"Toxicological Profile of Foodborne Carcinogens"2021Reviewed the toxicological effects of foodborne carcinogens, including this compound, emphasizing the need for public health awareness.

Mécanisme D'action

2-Amino-9H-pyrido[2,3-b]indole-15N3 exerts its effects through bioactivation to form electrophilic N-oxidized metabolites. These metabolites can react with DNA to form adducts, leading to mutations. The primary molecular targets include DNA and proteins such as serum albumin. The pathways involved in its mechanism of action include oxidative stress and the formation of DNA adducts, which can contribute to carcinogenesis .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1. Structural and Metabolic Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Metabolic Enzymes Mutagenicity (TA98/TA100) Carcinogenicity (IARC) Primary Sources
2-Amino-9H-pyrido[2,3-b]indole-15N3 1189920-50-0 C11H9^15N3 186.19 CYP1A2 Active Not evaluated Synthetic (research)
AαC 26148-68-5 C11H9N3 183.21 CYP1A2 Active Group 2B Tobacco, cooked food
PhIP 105650-23-5 C14H12N4 236.27 CYP1A2 Highly active Group 2B Cooked meat
4-ABP 92-67-1 C12H11N 169.23 CYP1A2, NAT2 Active Group 1 Tobacco, industrial

Table 2. Metabolic Pathways and Outcomes

Compound Major Metabolites Enzymes Involved DNA Adduct Persistence Key References
AαC-15N3 N-hydroxy, 3-hydroxy, 6-hydroxy CYP1A2, UGTs High in hepatocytes
PhIP N-hydroxy-PhIP CYP1A2, SULTs Moderate
4-ABP N-hydroxy-4-ABP CYP1A2, NAT2 High in bladder tissue

Research Findings and Implications

  • Metabolic Activation : AαC and PhIP share dependence on CYP1A2, but interindividual variation in CYP1A2 activity significantly impacts human susceptibility .
  • Adduct Persistence: AαC-derived DNA adducts persist longer in human hepatocytes than those from 4-ABP, suggesting prolonged genotoxic risk .
  • Isotope Applications: The ^15N3 label has been pivotal in mapping AαC's metabolic fate, highlighting its role in tobacco-related carcinogenesis .

Activité Biologique

2-Amino-9H-pyrido[2,3-b]indole-15N3, commonly referred to as AαC, is a heterocyclic aromatic amine (HAA) with significant implications in biological research, particularly concerning its mutagenic and carcinogenic properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C11H9N3
  • Molecular Weight: 183.21 g/mol
  • Structure: A fused bicyclic structure comprising a pyridine and an indole moiety.

Target of Action:
The primary target of AαC is DNA. The compound is metabolized into reactive intermediates, including nitrenium ions, which can interact with DNA, leading to mutations and potential carcinogenesis.

Mode of Action:
AαC induces DNA damage through the formation of adducts. These modifications can disrupt normal cellular processes and lead to genetic mutations. The formation of such adducts is a critical step in the initiation of cancer .

Biochemical Pathways

AαC is involved in several metabolic pathways that contribute to its biological activity:

  • Metabolism: AαC is metabolized by human enzymes into genotoxic N-hydroxylated metabolites, which can bind to DNA and induce mutations .
  • Biochemical Properties: The compound has shown mutagenic activity toward Salmonella typhimurium strains TA98 and TA100, indicating its potential as a carcinogen .

Cellular Effects

AαC has been shown to induce various cellular effects, including:

  • Atherosclerotic Lesions: In animal models (apoE(-/-) mice), AαC treatment resulted in atherosclerotic lesions characterized by lower lipid content but increased inflammatory cell presence .
  • DNA Damage: Studies have demonstrated that AαC can cause DNA damage and mutations in various cell types, including human lymphoblastoid cells and Bacillus subtilis .

Dosage Effects

The biological effects of AαC vary significantly with dosage in animal models. Lower dosages may lead to different outcomes compared to higher concentrations, emphasizing the importance of dosage in assessing its mutagenic potential .

Case Studies

  • Carcinogenic Potential:
    • A study indicated that AαC exposure leads to the development of hepatocellular carcinoma in mice. This highlights the compound's role as a significant carcinogen formed during high-temperature cooking processes and tobacco combustion .
  • Mutagenic Activity:
    • Research demonstrated that AαC induces aberrant crypt foci in the colon of mice, an early biomarker for neoplasia. This finding underscores its potential impact on colorectal cancer development.

Table: Summary of Biological Activities

Biological ActivityObservationsReference
Mutagenic ActivityInduces mutations in Salmonella typhimurium
Carcinogenic PotentialInduces hepatocellular carcinoma in mice
DNA Adduct FormationForms stable adducts with DNA bases
Effects on AtherosclerosisAlters plaque composition and reduces cholesterol levels

Q & A

Q. What are the primary sources and detection methods for 2-Amino-9H-pyrido[2,3-b]indole (AαC) in environmental or biological samples?

AαC is a heterocyclic aromatic amine (HAA) formed during tobacco combustion or high-temperature cooking of protein-rich foods . Detection in biological matrices (e.g., urine, blood) employs reverse-phase chromatography (C18 columns) with diode array detection (DAD) at 228 nm, coupled with gradient elution using phosphoric acid (pH 3.6) and acetonitrile . Advanced quantification uses ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with limits of detection (LOD) as low as 0.1 pg/mL .

Q. How is AαC metabolically activated to form DNA-reactive species?

AαC undergoes bioactivation via cytochrome P450 (CYP) enzymes, primarily CYP1A2, to form N-hydroxylated metabolites. These intermediates are further esterified by sulfotransferases (SULTs) or acetyltransferases (NATs), generating electrophilic nitrenium ions that bind to DNA . In vitro models using rat or human liver microsomes are standard for studying this pathway .

Q. What analytical techniques are used to quantify AαC-DNA adducts?

DNA adducts are quantified using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) or 32P-postlabeling. For example, the major hepatic adduct, N-(deoxyguanosin-8-yl)-AαC (dG-C8-AαC), is detected via LC-MS with a detection limit of 1 adduct per 10^8 nucleotides .

Advanced Research Questions

Q. How do genetic polymorphisms in NAT2 influence AαC-induced mutagenesis?

NAT2 acetylator status (slow vs. rapid) modulates AαC bioactivation. Slow acetylators exhibit higher DNA adduct levels due to reduced detoxification of N-hydroxy-AαC. Studies using recombinant NAT2 isoforms or transgenic rodent models demonstrate that slow acetylators have a 3–5-fold increased risk of AαC-driven mutations in bladder and liver tissues .

Q. What experimental models best replicate human metabolic processing of AαC?

Primary human hepatocytes are the gold standard for studying AαC metabolism, as they retain functional CYP1A2, SULT1A1, and NAT2 activities . Co-culture systems with Kupffer cells or 3D spheroids improve adduct persistence modeling. Rodent models often underestimate adduct formation due to species-specific metabolic differences .

Q. How can isotopic labeling (e.g., 15N3-AαC) enhance adduct tracing in mechanistic studies?

15N3-labeled AαC enables precise tracking of adducts via high-resolution mass spectrometry. This method distinguishes endogenous DNA modifications from exogenous AαC adducts, improving sensitivity in dose-response studies. For example, 15N3-AαC adducts in human hepatocytes showed a linear correlation (R² > 0.98) between exposure (0.1–100 nM) and adduct formation .

Q. What strategies mitigate matrix interference in AαC quantification from complex biological samples?

Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) reduces matrix effects in urine or plasma. For tissue samples, accelerated solvent extraction (ASE) with acetone:hexane (1:1) achieves >90% recovery. Isotope dilution using 13C- or 15N-labeled internal standards corrects for ion suppression in MS workflows .

Methodological Challenges and Solutions

Q. How do researchers address the instability of AαC metabolites during sample preparation?

N-hydroxylated metabolites are stabilized by adding 1% ascorbic acid to biological samples. For long-term storage, lyophilization at −80°C preserves adduct integrity. In LC-MS runs, mobile phases with 0.1% formic acid prevent metabolite degradation .

Q. What synthetic routes yield high-purity 2-Amino-9H-pyrido[2,3-b]indole-15N3?

Pd-catalyzed amidation and cyclization of 15N-labeled precursors (e.g., 15N-anthranilic acid) produce 15N3-AαC with >98% isotopic purity. Characterization via LC-MS (m/z 186.21 for M+H+) and 1H/13C NMR ensures structural fidelity .

Q. How are computational tools used to predict AαC metabolism and adduct formation?

MetaSite and molecular docking predict CYP1A2 binding affinities and metabolic sites. Quantum mechanical calculations (e.g., DFT) model nitrenium ion reactivity, identifying preferential adduction at guanine C8 and adenine N6 positions .

Regulatory and Safety Considerations

Q. What safety protocols are mandated for handling AαC in laboratory settings?

AαC is listed under California Proposition 65 due to its carcinogenicity. Handling requires fume hoods, PPE (gloves, lab coats), and institutional permits for ≥1 mg quantities. Waste disposal follows EPA guidelines for aromatic amines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-9H-pyrido[2,3-b]indole-15N3
Reactant of Route 2
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2-Amino-9H-pyrido[2,3-b]indole-15N3

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